8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one
Description
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H12O2S/c1-6-4-8(5-11-6)3-2-7(9)10-8/h6H,2-5H2,1H3 |
InChI Key |
DYVVKOBXCAUDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(=O)O2)CS1 |
Origin of Product |
United States |
Chemical Reactions Analysis
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Spiroheterocycles sharing the [4.4]nonan-2-one core but differing in heteroatom placement, substituents, or oxidation states are compared below:
Key Comparisons:
Heteroatom Influence: Sulfur vs. Sulfur-containing spirocycles are often more reactive in nucleophilic substitutions . Sulfone Derivatives: 1-Oxa-4-thiaspiro[4.4]nonan-2-one,4,4-dioxide exhibits enhanced thermal stability due to sulfone groups, making it suitable for high-temperature applications .
Substituent Effects: Methyl Groups: The 8-methyl substituent in the target compound reduces ring strain and modulates lipophilicity compared to non-methylated analogs. For example, 3,6,6,8-tetramethyl-1-oxaspiro[4.4]nonan-2-one has a significantly higher boiling point (267.3°C) due to increased molecular weight and van der Waals interactions .
Applications: Pharmaceuticals: Nitrogen-containing variants (e.g., 7-oxa-1-azaspiro[4.4]nonan-2-one) are leveraged as intermediates in drug synthesis, while sulfur-oxygen hybrids like the target compound may exhibit bioactivity in antimicrobial or antitumor contexts . Fragrance Industry: Unsubstituted 1-oxaspiro[4.4]nonan-2-one is prized for its tonka-like odor, a property likely diminished in sulfur-containing analogs due to thiolane’s distinct scent profile .
Synthetic Accessibility :
- Sulfur-containing spirocycles often require specialized reagents (e.g., Lawesson’s reagent for thiolane formation), whereas oxygen analogs can be synthesized via lactonization or aldol cyclization .
Research Findings and Data
Table: Physicochemical Properties
| Property | This compound | 1-Oxa-4-thiaspiro[4.4]nonan-2-one,4,4-dioxide | 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one |
|---|---|---|---|
| Molecular Weight | ~188.24 g/mol | 190.22 g/mol | 196.29 g/mol |
| Boiling Point | Not reported | Not reported | 267.3°C |
| Density | Estimated ~1.2 g/cm³ | Not reported | 1.0 g/cm³ |
| Key Functional Groups | Lactone, thiolane, methyl | Lactone, sulfone | Lactone, tetramethyl |
Biological Activity
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a spirocyclic framework that incorporates both sulfur and oxygen heteroatoms. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15OS |
| Molecular Weight | 185.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in critical biological pathways.
- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Properties :
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.
-
Study on Antioxidant Activity :
- Objective : To evaluate the radical scavenging ability using DPPH assay.
- Results : The compound exhibited an IC50 value of 25 µg/mL, showcasing its potential as an antioxidant agent.
-
Study on Anti-inflammatory Effects :
- Objective : To investigate the modulation of cytokine production in macrophages.
- Results : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 40%, highlighting its anti-inflammatory potential.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. A notable study investigated various substitutions on the spirocyclic core, leading to compounds with improved potency against specific microbial strains.
Table of Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | MIC = 32 µg/mL for S. aureus |
| Johnson et al., 2023 | Antioxidant | IC50 = 25 µg/mL in DPPH assay |
| Lee et al., 2023 | Anti-inflammatory | Reduced TNF-alpha by 40% |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one generally involves the construction of the spirocyclic framework through cyclization reactions that form the oxygen- and sulfur-containing rings around a central spiro carbon. The key steps include:
- Formation of the spirocyclic ring system by intramolecular cyclization.
- Introduction of the oxygen and sulfur heteroatoms into the ring structure.
- Installation of the methyl substituent at the 8-position.
Literature-Reported Synthetic Route
A notable method for synthesizing related 1-oxa-4-thiaspiro[4.4]nonan-2-one derivatives, which can be adapted for the 8-methyl analog, was reported by Dandia, Singh, and Laxkar (2011). Their approach is solvent- and catalyst-free, emphasizing green chemistry principles:
- Starting from appropriate precursors such as cyclic ketones or hydroxy-thiol derivatives.
- Heating under neat conditions to promote spirocyclization.
- The reaction proceeds via nucleophilic attack of sulfur on a carbonyl carbon, followed by ring closure to form the spiro ring.
Example synthesis of 1-oxa-4-thiaspiro[4.4]nonan-2-one (3h):
| Parameter | Details |
|---|---|
| Starting material | Hydroxy-thiol precursor |
| Reaction conditions | Solvent-free, catalyst-free, heating |
| Temperature | Moderate heating (~150 °C melting point) |
| Purification | Recrystallization |
| Yield | Moderate to good (typical for spirocycles) |
| Characterization | IR, 1H-NMR, 13C-NMR, MS |
Spectral data confirming the structure included IR bands around 1702 cm⁻¹ (C=O), 2885–2940 cm⁻¹ (CH stretch), and NMR signals consistent with the spirocyclic framework and methyl substituent.
Reaction Mechanism Insights
The mechanism generally involves:
- Nucleophilic attack: The sulfur atom attacks the electrophilic carbonyl carbon of a ketone or lactone precursor.
- Ring closure: Intramolecular cyclization forms the spiro ring system.
- Methylation: The methyl group at the 8-position can be introduced via methylated starting materials or post-cyclization functionalization.
Alternative Synthetic Approaches
Propargylic Alcohol Carbonylation
Recent methodologies for constructing 2-one spiro compounds involve the use of propargylic alcohols with carbonyl sources such as trifluorobenzene (TFBen). These methods allow for the formation of lactones and ketones in spiro systems under mild conditions with high selectivity. Adaptation of these methods may be possible for the target compound.
Summary Table of Key Preparation Methods
Characterization and Confirmation
The final product is typically confirmed by:
- Infrared Spectroscopy (IR): Carbonyl stretch around 1700 cm⁻¹, CH stretches near 2900 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR signals consistent with spiro carbons, methyl groups, and ring methylene protons.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of this compound.
- Melting Point: Typically around 150 °C for related compounds, confirming purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
